molecular formula C7H9Br2N B3034286 4-Bromo-3-ethylpyridine hydrobromide CAS No. 1523606-24-7

4-Bromo-3-ethylpyridine hydrobromide

Cat. No. B3034286
CAS RN: 1523606-24-7
M. Wt: 266.96
InChI Key: KFSDDJNUBMUWOK-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylpyridine hydrobromide is a brominated pyridine derivative. While the specific compound is not directly discussed in the provided papers, the general class of bromopyridines is well-represented. These compounds are of interest due to their utility in various chemical syntheses, including pharmaceuticals and materials chemistry.

Synthesis Analysis

The synthesis of bromopyridine derivatives is a topic of significant interest. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been studied for the synthesis of complex biaryls, which are relevant to the production of antitumor antibiotics like streptonigrin and lavendamycin . Additionally, sequential metalation and metal-halogen exchange reactions have been employed to synthesize various alkylated bromopyridines . These methods demonstrate the versatility and reactivity of bromopyridine compounds, which could be applicable to the synthesis of 4-Bromo-3-ethylpyridine hydrobromide.

Molecular Structure Analysis

The molecular structure of bromopyridines can be complex, as evidenced by the study of polyhalogenated bipyridines and their dimerization processes . X-ray diffraction analysis has been used to unambiguously assign structures in cases where multiple halogenated bipyridines were obtained. This analytical technique could be similarly applied to confirm the structure of 4-Bromo-3-ethylpyridine hydrobromide.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates in various chemical reactions. For example, the amination of bromo-derivatives of ethoxypyridines has been investigated, revealing potential intermediates and byproducts that inform the understanding of reaction mechanisms . The reactivity of bromine atoms in these compounds is also a subject of study, as seen in the preparation of acetylamino- and aminoethoxypyridines from dibromopyridines 10. These insights into the reactivity of bromine atoms could be relevant to the chemical behavior of 4-Bromo-3-ethylpyridine hydrobromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their functional groups and substitution patterns. While the specific properties of 4-Bromo-3-ethylpyridine hydrobromide are not detailed in the provided papers, the general behavior of bromopyridines can be inferred. For instance, the presence of electron-donating or withdrawing groups can affect the efficiency of cyclization reactions, as seen in the synthesis of dihydro-oxazine hydrobromides . These properties are crucial for understanding the solubility, stability, and reactivity of the compound .

Scientific Research Applications

Polyelectrolytes and Polymer Chemistry

  • 4-Bromo-3-ethylpyridine hydrobromide has been used in the study of polyelectrolytes and polymer chemistry. Fuoss and Strauss (1948) explored the properties of poly-4-vinylpyridinium chloride and poly-4-vinyl-N-n-butylpyridonium bromide, indicating the relevance of similar bromopyridine derivatives in polymer science (Fuoss & Strauss, 1948).

Synthesis of Brominated Pyridines

  • The compound is also significant in the synthesis of brominated pyridines. Romero and Ziessel (1995) reported on the synthesis of bromo-bipyridines, showcasing the utility of bromopyridine derivatives in chemical synthesis (Romero & Ziessel, 1995).

Structural and Kinetic Studies

  • Monmoton, Lefebvre, and Fradet (2008) conducted a study on the polymerization of bromomethylpyridine hydrobromides, highlighting the use of such compounds in understanding polymerization mechanisms and kinetics (Monmoton, Lefebvre, & Fradet, 2008).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Bromopyridine derivatives like 4-Bromo-3-ethylpyridine hydrobromide are utilized in NMR spectroscopy for structural analysis, as indicated by Al-Jallo and At-Biaty's (1978) research on the NMR spectra of pyrido pyrimidin-2-ones (Al-Jallo & At-Biaty, 1978).

Ionic Liquids and CO2 Capture

  • Bates et al. (2002) demonstrated the use of a task-specific ionic liquid derived from a bromopyridine compound for CO2 capture, emphasizing the compound's potential in environmental applications (Bates et al., 2002).

Amination Reactions and Catalysis

  • The compound is relevant in amination reactions and catalysis, as shown by Lang et al. (2001), who used a bromopyridine derivative in copper-catalyzed amination of aryl halides (Lang et al., 2001).

Diazotization-Bromination of Aromatic Amines

  • Zarchi and Mousavi (2013) explored the diazotization-bromination of arylamines using a poly(4-vinylpyridine)-supported ethyl bromide, highlighting the application in organic synthesis (Zarchi & Mousavi, 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-ethylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-2-6-5-9-4-3-7(6)8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSDDJNUBMUWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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